N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3-methylphenyl)acetamide
Description
N-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3-methylphenyl)acetamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted with a 3-bromophenyl group at position 5 and an acetamide moiety linked to a 3-methylphenyl group. The 1,3,4-oxadiazole ring is a bioisostere for ester and amide functionalities, enhancing pharmacological activity through hydrogen bonding and improved metabolic stability .
Properties
IUPAC Name |
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-11-4-2-5-12(8-11)9-15(22)19-17-21-20-16(23-17)13-6-3-7-14(18)10-13/h2-8,10H,9H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFDKNMFAOJIKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3-methylphenyl)acetamide typically involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). This reaction yields 5-(3-bromophenyl)-1,3,4-oxadiazole-2-amine, which is then acylated with acid chlorides such as methyl 4-(chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, or 4-methoxy-benzoyl chloride to produce the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to and inhibiting key enzymes or receptors involved in cellular processes. This inhibition can lead to the disruption of cellular functions, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Key Structural and Functional Differences
Substituent Effects on the Oxadiazole Ring: Bromine vs. Chlorine: The 3-bromophenyl group in the target compound increases molecular weight (vs. Indole vs.
Acetamide Modifications: 3-Methylphenyl vs. Methoxyphenyl: The methyl group in the target compound provides steric bulk without polar effects, contrasting with the electron-donating methoxy group in , which may alter binding affinity.
Biological Activity Trends :
- Antimicrobial vs. Anticancer : Sulfanyl-linked compounds (e.g., 8e, 8f) show antimicrobial activity, while thioacetamides with bulkier groups (e.g., tetrahydronaphthalenyloxy in ) exhibit anticancer effects via MMP-9 inhibition.
- Cytotoxicity Selectivity : Compounds with benzodioxole () or indole () moieties demonstrate selective toxicity toward cancer cells, suggesting that the target compound’s bromophenyl group may confer similar selectivity.
Pharmacokinetic and Physicochemical Properties
Biological Activity
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3-methylphenyl)acetamide is an organic compound belonging to the oxadiazole class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C16H14BrN3O2
- Molecular Weight : 364.21 g/mol
- Structure : The compound features a bromophenyl group and a p-tolyl group attached to the oxadiazole ring, which contributes to its biological properties.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives, including this compound. The compound exhibits cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of this compound on A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. The results indicated an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent, suggesting significant anticancer potential.
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| A-431 | 10 | 15 |
| Jurkat | 12 | 20 |
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes crucial for cancer cell proliferation.
- DNA Interaction : It can bind to DNA, interfering with replication and transcription processes.
- Apoptosis Induction : The compound has been shown to promote apoptosis in malignant cells through the activation of intrinsic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Targeting Enzymes : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- DNA Binding : Its ability to intercalate into DNA can disrupt normal cellular processes.
- Inducing Apoptosis : Activation of apoptotic pathways is crucial for its anticancer effects.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains.
Study Overview
A study assessed the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition compared to control groups.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 25 µg/mL |
| Staphylococcus aureus | 15 µg/mL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
